Methyl 2-bromomethylphenylacetate
Overview
Description
Synthesis Analysis
Methyl 2-bromomethylphenylacetate can be synthesized through different methods. Ogura et al. (1975) describe a method for synthesizing α-bromophenylacetic acid derivatives from benzaldehyde, which is related to the synthesis of compounds like Methyl 2-bromomethylphenylacetate. This process involves reactions with bromine in various solvents, producing α-bromophenylacetic acid as the main product (Ogura, Furukawa, & Tsuchihashi, 1975). Tago and Kogen (2000) developed a novel method for preparing (E)-alpha-bromoacrylates, important precursors for C-C bond formations, which could be related to the synthesis pathway for similar compounds (Tago & Kogen, 2000).
Molecular Structure Analysis
The molecular structure of related brominated compounds has been studied, providing insights into the structure of Methyl 2-bromomethylphenylacetate. For instance, the synthesis and crystal structure analysis of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane give an idea about how bromine interacts with methyl groups in these compounds (Løiten, Gløgård, Klaveness, & Fjærtoft, 1999).
Chemical Reactions and Properties
The chemical reactions and properties of Methyl 2-bromomethylphenylacetate involve interactions with various reagents and conditions. The compound undergoes multiple arylation via C-C and C-H bond cleavages, as demonstrated by Wakui et al. (2004), which highlights the reactivity of brominated compounds under palladium catalysis (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Physical Properties Analysis
The physical properties of related compounds, such as their boiling points, melting points, and solubility, can be inferred from studies on similar brominated organic compounds. However, specific studies directly analyzing the physical properties of Methyl 2-bromomethylphenylacetate were not found in the presented literature.
Chemical Properties Analysis
The chemical properties of Methyl 2-bromomethylphenylacetate, such as reactivity, stability, and compatibility with other chemical agents, can be deduced from the general behavior of brominated aromatic esters. Research by Pevzner (2003) on similar furan derivatives provides insights into how brominated compounds can react with nucleophiles, which could be extrapolated to understand the chemical behavior of Methyl 2-bromomethylphenylacetate (Pevzner, 2003).
Scientific Research Applications
Pharmaceutical Intermediate Synthesis : A study details the preparation of Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, derived from a Grignard reaction involving a related bromine compound. This suggests the potential of Methyl 2-bromomethylphenylacetate in pharmaceutical synthesis (W. Min, 2015).
Synthesis of Acid Derivatives : Research on the synthesis of α-Bromophenylacetic Acid derivatives from benzaldehyde using various solvents indicates the versatility of bromine-containing compounds in producing acid derivatives, which could be relevant for Methyl 2-bromomethylphenylacetate (K. Ogura, Shigeko Furukawa, G. Tsuchihashi, 1975).
Metabolite Identification : A study on the in vivo metabolism of a psychoactive phenethylamine in rats, which involved brominated derivatives, might provide insights into the metabolic pathways and potential biotransformations of Methyl 2-bromomethylphenylacetate (T. Kanamori et al., 2002).
Agricultural Research : Research on alternatives to methyl bromide, a widely used fumigant, can provide context for the potential agricultural applications of bromine-containing compounds like Methyl 2-bromomethylphenylacetate (S. Schneider et al., 2003).
Anti-Inflammatory Agent Synthesis : The synthesis and biological activity screening of novel N-(α-Bromoacyl)-α-amino esters containing Valyl moiety, including bromoacetyl derivatives, highlights the potential use of Methyl 2-bromomethylphenylacetate in developing anti-inflammatory agents (D. Yancheva et al., 2015).
Local Anesthetic and Anti-Inflammatory Activities : The study of new compounds derived from Methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate indicates possible applications in creating local anesthetics and anti-inflammatory drugs (P. Catsoulacos, 1976).
Neural Stem Cell Research : The investigation of Bromodeoxyuridine, a brominated compound, in neural stem cell research can give insights into the potential research applications of related bromine-containing compounds like Methyl 2-bromomethylphenylacetate in stem cell studies (L. Schneider, F. d’Adda di Fagagna, 2012).
properties
IUPAC Name |
methyl 2-[2-(bromomethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAHRRYCGOLXPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227439 | |
Record name | Benzeneacetic acid, 2-(bromomethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromomethylphenylacetate | |
CAS RN |
13737-37-6 | |
Record name | Benzeneacetic acid, 2-(bromomethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13737-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 2-(bromomethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-[2-(bromomethyl)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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